(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom at the second position and a propylamine chain substituted with a trifluoromethylsulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 3-trifluoromethylsulfanyl-propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chlorobenzyl chloride is reacted with 3-trifluoromethylsulfanyl-propylamine in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target sites. The chlorine atom on the benzyl group may also contribute to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-benzyl)-(3-methylsulfanyl-propyl)-amine: Similar structure but with a methylsulfanyl group instead of a trifluoromethylsulfanyl group.
(2-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine: Similar structure but with a bromine atom instead of a chlorine atom.
(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-ethyl)-amine: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is unique due to the presence of both a chlorine atom and a trifluoromethylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13ClF3NS |
---|---|
Molecular Weight |
283.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13ClF3NS/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2 |
InChI Key |
BULVGLGXTFJDRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCSC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.